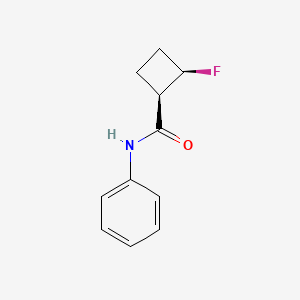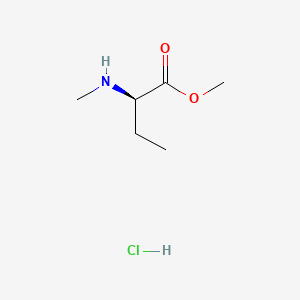
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide is an organoboron compound with the molecular formula C6H9BF3K. It is a potassium salt of a trifluoroborate anion, which is known for its stability and ease of handling. This compound is used in various chemical reactions, particularly in organic synthesis, due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of potassium (cyclohex-2-en-1-yl)trifluoroboranuide typically involves the reaction of cyclohex-2-en-1-ylboronic acid with potassium bifluoride. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated by filtration and purified by recrystallization.
Cyclohex-2-en-1-ylboronic acid: is reacted with (KHF2) in an anhydrous solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using industrial-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-2-en-1-ylboronic acid.
Reduction: It can be reduced to form cyclohex-2-en-1-ylborane.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Cyclohex-2-en-1-ylboronic acid.
Reduction: Cyclohex-2-en-1-ylborane.
Substitution: Various substituted cyclohex-2-en-1-yl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide has several scientific research applications:
Chemistry: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used as a reagent in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of potassium (cyclohex-2-en-1-yl)trifluoroboranuide in chemical reactions involves the formation of a boronate complex. This complex can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions. The general steps are:
- Formation of the boronate complex.
- Transmetalation with a palladium catalyst.
- Formation of the carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (cyclohex-1-en-1-yl)trifluoroboranuide
- Potassium (cyclohex-3-en-1-yl)trifluoroboranuide
- Potassium (cyclohex-4-en-1-yl)trifluoroboranuide
Uniqueness
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form stable boronate complexes makes it particularly valuable in organic synthesis.
Propiedades
Fórmula molecular |
C6H9BF3K |
|---|---|
Peso molecular |
188.04 g/mol |
Nombre IUPAC |
potassium;cyclohex-2-en-1-yl(trifluoro)boranuide |
InChI |
InChI=1S/C6H9BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h2,4,6H,1,3,5H2;/q-1;+1 |
Clave InChI |
HXQIVXVCVIIDBM-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CCCC=C1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13467213.png)
![2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide](/img/structure/B13467221.png)
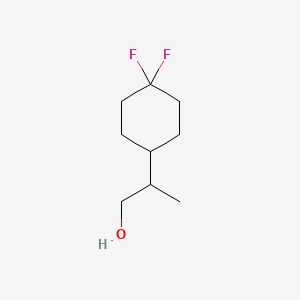
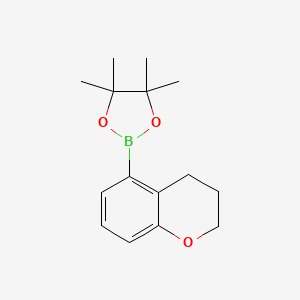

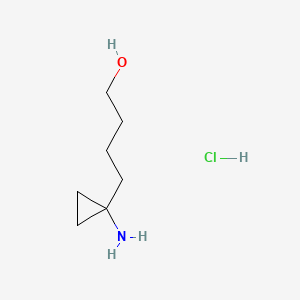
![2-[(Trimethylsilyl)oxy]benzene-1-thiol](/img/structure/B13467241.png)
![Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13467245.png)
![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13467252.png)

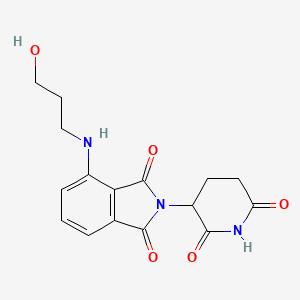
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467267.png)
